molecular formula C11H16N6O2S B2698239 N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide CAS No. 1516432-52-2

N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide

Cat. No.: B2698239
CAS No.: 1516432-52-2
M. Wt: 296.35
InChI Key: KWUWXKQKPOHVRP-UHFFFAOYSA-N
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Description

N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a tetrazole ring, a propylamino group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or amines with azide sources under acidic or basic conditions.

    Introduction of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by a propylamine.

    Sulfonamide Formation: The final step involves the sulfonation of the benzene ring, typically using sulfonyl chlorides in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonyl chlorides are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, particularly against resistant bacterial strains.

    Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The tetrazole ring and propylamino group contribute to the compound’s binding affinity and specificity, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyltetrazol-5-yl)-2-(ethylamino)benzenesulfonamide
  • N-(2-Methyltetrazol-5-yl)-2-(methylamino)benzenesulfonamide
  • N-(2-Methyltetrazol-5-yl)-2-(butylamino)benzenesulfonamide

Uniqueness

N-(2-Methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propylamino group, in particular, influences the compound’s solubility, stability, and interaction with biological targets, differentiating it from similar compounds with different alkyl groups.

Properties

IUPAC Name

N-(2-methyltetrazol-5-yl)-2-(propylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-3-8-12-9-6-4-5-7-10(9)20(18,19)15-11-13-16-17(2)14-11/h4-7,12H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUWXKQKPOHVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1S(=O)(=O)NC2=NN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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